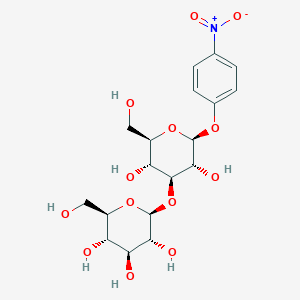

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside

描述

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is a chemical compound that belongs to the class of glycosides. It is characterized by the presence of a 4-nitrophenyl group attached to a glucopyranosyl moiety. This compound is often used as a substrate in biochemical assays to study enzyme activities, particularly those involving glycosidases.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method involves the use of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside as the glucosyl donor, which is then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product.

化学反应分析

Types of Reactions

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, resulting in the cleavage of the glycosidic bond.

Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives.

Substitution: The nitro group can be substituted under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Reduction: Catalytic hydrogenation or chemical reduction using reagents like sodium dithionite.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and glucose.

Reduction: Produces 4-aminophenyl derivatives.

Substitution: Produces various substituted phenyl glucosides.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C18H25NO13

- CAS Number : 26255-70-9

- Molecular Structure : The compound features a 4-nitrophenyl group linked to two β-D-glucopyranosyl units, contributing to its reactivity and specificity in enzymatic reactions.

Enzyme Substrate in Glycosidase Studies

pNP-Glc-Glc is primarily used as a substrate for the study of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. The hydrolysis reaction produces 4-nitrophenol and glucose, allowing researchers to quantitatively measure enzyme activity via spectrophotometric methods.

Case Study: Glycosidase Activity Measurement

In a study examining the activity of various glycosidases, researchers utilized pNP-Glc-Glc to determine kinetic parameters such as and . The release of 4-nitrophenol was monitored at 405 nm, demonstrating its effectiveness as a chromogenic substrate for enzyme assays .

Development of Enzyme Inhibitors

The compound is also instrumental in the development of enzyme inhibitors for therapeutic applications. By characterizing how glycosidases interact with pNP-Glc-Glc, researchers can design inhibitors that selectively target these enzymes, potentially leading to treatments for diseases such as diabetes and cancer.

Case Study: Inhibition Studies

Research has shown that certain flavonoids can inhibit the activity of glycosidases when tested against pNP-Glc-Glc. The inhibition constants were determined, providing insights into the potential use of these compounds as therapeutic agents .

Synthesis of Complex Carbohydrates

In carbohydrate chemistry, pNP-Glc-Glc serves as a building block for synthesizing more complex oligosaccharides. Its reactivity can be exploited in transglycosylation reactions, facilitating the construction of carbohydrate structures with specific linkages.

Case Study: Oligosaccharide Synthesis

A study reported the successful synthesis of β-linked oligosaccharides using pNP-Glc-Glc as an acceptor in reactions with activated sugar donors. This method showcased the versatility of pNP-Glc-Glc in producing tailored carbohydrate structures for further research .

Diagnostic Reagents

Due to its chromogenic properties, pNP-Glc-Glc is employed in diagnostic assays to detect glycosidase activity in clinical samples. Its ability to produce a measurable color change upon enzymatic action makes it valuable in medical diagnostics.

Case Study: Clinical Applications

In diagnostics for lysosomal storage disorders, assays utilizing pNP-Glc-Glc have been developed to measure specific glycosidase activities in patient samples, aiding in early detection and treatment strategies .

Table 2: Mechanistic Overview

| Step | Description |

|---|---|

| Substrate Binding | Glycosidase binds to pNP-Glc-Glc |

| Hydrolysis | Cleavage of glycosidic bond |

| Product Formation | Release of 4-nitrophenol and glucose |

| Measurement | Quantitative analysis at 405 nm |

作用机制

The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzyme binds to the substrate, facilitating the cleavage of the bond and releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity .

相似化合物的比较

Similar Compounds

- 4-Nitrophenyl α-D-glucopyranoside

- 4-Nitrophenyl β-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Uniqueness

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the 4-nitrophenyl group, which makes it a valuable substrate for studying specific glycosidases. Its structural features allow for precise enzymatic studies and applications in various biochemical assays .

生物活性

4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside (also referred to as PNP-β-Glc) is a glycoside compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, transport mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside is characterized by its nitrophenyl group attached to a glucopyranoside moiety. The structural formula is crucial for understanding its reactivity and biological interactions.

Enzymatic Activity

Enzymatic Hydrolysis

The hydrolysis of PNP-β-Glc is catalyzed by various glycosidases, leading to the release of nitrophenol, which can be quantitatively measured spectrophotometrically. The rate of hydrolysis varies significantly with pH, demonstrating a marked increase under basic conditions. For instance, under strongly basic conditions (3.9 N NaOH), the hydrolysis rate can be up to 300,000 times faster than its unsubstituted phenyl analogue . This property makes it a valuable substrate for studying enzyme kinetics and mechanisms.

Enzyme Specificity

Different glycosidases exhibit varying specificity towards PNP-β-Glc. For example, studies have shown that α-glucosidases can efficiently hydrolyze this substrate, making it useful for diagnostic applications in detecting enzyme activity related to kidney function .

Transport Mechanisms

Research has explored the transport mechanisms of PNP-β-Glc across biological membranes. In brush-border membrane vesicles from rat small intestine, it was found that the transport of this glycoside involves both passive diffusion and facilitated transport mechanisms . This dual mechanism highlights its potential role in drug delivery systems where glycosides are used as carriers for therapeutic agents.

Biological Applications

Diagnostic Applications

PNP-β-Glc has been utilized as a substrate in assays for measuring α-glucosidase activity in urine samples. This application is particularly relevant in diagnosing kidney injuries, where altered enzyme levels can indicate pathological conditions . The methodology involves preparing a substrate buffer solution and measuring absorbance changes at 405 nm, correlating these changes to enzyme activity.

Antiproliferative Activity

Recent studies have indicated that derivatives of nitrophenyl glycosides exhibit antiproliferative effects on various cancer cell lines. For instance, modifications on the nitrophenyl group can enhance cytotoxicity against hormone-dependent cancer cells such as LNCaP and T47-D cells . This suggests that PNP-β-Glc and its derivatives may hold promise as potential anticancer agents.

Case Studies

-

Kidney Injury Diagnostics

A study involving 40 patients with kidney injuries demonstrated significant differences in α-glucosidase activity compared to healthy controls, underscoring the utility of PNP-β-Glc in clinical diagnostics . -

Cytotoxicity Evaluation

In vitro tests showed that certain derivatives of nitrophenyl glycosides had IC50 values indicating potent cytotoxic effects on cancer cells, suggesting further investigation into their therapeutic potential .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-GZQMJUEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201599 | |

| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26255-70-9 | |

| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26255-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。